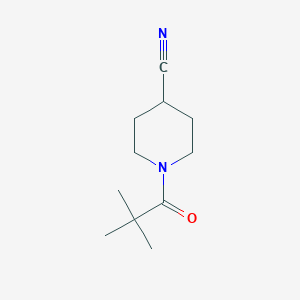

1-Pivaloylpiperidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

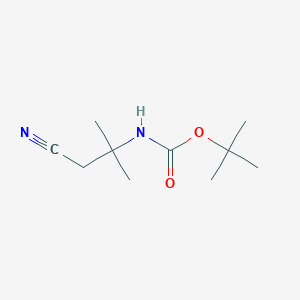

“1-Pivaloylpiperidine-4-carbonitrile” likely refers to a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The “pivaloyl” part suggests the presence of a pivaloyl group, which is a type of acyl group derived from pivalic acid . The “4-carbonitrile” indicates a nitrile group (-C≡N) attached at the 4th position of the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the pivaloyl group, and the nitrile group . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrile and pivaloyl groups . The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition . The pivaloyl group, being an acyl group, could participate in various reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the nitrile and pivaloyl groups) would influence properties like solubility, melting/boiling points, and reactivity .Applications De Recherche Scientifique

Efficient Preparation Methods

- A study by Zelinka et al. (2014) introduced a simplified method for synthesizing pivaloylacetonitrile, a key intermediate in constructing isoxazole skeletons for selective herbicides and p38 MAP kinase inhibitors. This method reduces side-products and increases yield and purity, indicating the importance of innovative synthesis methods in chemical research (Zelinka, Šimbera, & Pazdera, 2014).

Anticancer Applications

- Hanifeh Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives showing potent cytotoxic activity against colorectal cancer cells. The study highlighted the therapeutic potential of these compounds in inducing apoptosis and cell cycle arrest, showcasing the role of chemical derivatives in cancer treatment (Hanifeh Ahagh et al., 2019).

Antimicrobial and Antibacterial Activities

- Novel pyridine derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing significant inhibitory effects against a range of bacterial strains. Such studies indicate the potential of these derivatives in developing new antimicrobial agents (Koszelewski et al., 2021).

Corrosion Inhibition

- Hameed et al. (2020) investigated the corrosion inhibition properties of certain heterocyclic derivatives on steel surfaces in acidic conditions. The study contributes to the development of more effective corrosion inhibitors for industrial applications (Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Catalysis and Green Chemistry

- Ghorad et al. (2017) explored β-cyclodextrin as a catalyst for synthesizing 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives in an aqueous medium, emphasizing the role of biomimetic catalysts in eco-friendly synthesis processes (Ghorad, Mahalle, Khillare, Sangshetti, & Bhosle, 2017).

Mécanisme D'action

Target of Action

1-Pivaloylpiperidine-4-carbonitrile is a derivative of piperidine . Piperidine derivatives have been found to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues . .

Biochemical Pathways

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These pathways are involved in cell migration, cell cycle arrest, and survivability of cancer cells . .

Result of Action

Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . .

Orientations Futures

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be studied further for potential therapeutic uses . Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Propriétés

IUPAC Name |

1-(2,2-dimethylpropanoyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJKWQWMIPRAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-1-(3-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2825678.png)

![2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2825681.png)

![4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2825682.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)

![5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2825686.png)

![N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2825689.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2825691.png)